molecular formula C22H25N3O5S B2702992 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797285-85-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2702992
M. Wt: 443.52
InChI Key: WJBLYPLFNOZSPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a furan ring, a piperidine ring, a pyrroloquinoline structure, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and piperidine rings, along with the pyrroloquinoline structure, would contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Sulfonamide Hybrids in Pharmacology

Sulfonamides, including compounds like N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. They form a core structure for many pharmacological agents that exhibit antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group allows for the creation of hybrid compounds by attaching various moieties, leading to significant advancements in drug design and development. These hybrids incorporate organic compounds such as coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, and others, contributing to a considerable variety of biologically active agents (Ghomashi et al., 2022).

Antibacterial Activity of Quinoline Derivatives

Quinoline derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activity. These compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications and the presence of different substituents significantly influence their antibacterial potency. Such studies underline the importance of quinoline and sulfonamide derivatives in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Taguchi et al., 1992).

Heterocyclic Chemistry and Drug Synthesis

The compound fits into the broader category of heterocyclic chemistry, which is fundamental to pharmaceutical research. Heterocyclic compounds, including those containing quinoline and sulfonamide groups, are essential for creating a vast array of pharmaceutical agents. Their complex structures and diverse reactivity enable the synthesis of compounds with targeted biological activities, making them indispensable in drug discovery and development processes. This area of chemistry supports the ongoing search for new therapeutic agents, including those for treating bacterial infections and various chronic conditions (Smith & Tatchell, 2020).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its physical and chemical properties, and exploring its potential uses in various fields .

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-20-2-1-16-11-19(12-17-5-9-25(20)21(16)17)31(28,29)23-13-15-3-7-24(8-4-15)22(27)18-6-10-30-14-18/h6,10-12,14-15,23H,1-5,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLYPLFNOZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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